3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol
Overview
Description
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that features a naphthalene ring fused with an oxadiazole ring and a thiol group
Scientific Research Applications
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeUDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase . This enzyme plays a crucial role in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .
Mode of Action
Similar compounds have shown to exert their effects by interacting with their targets and inducing changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to influence pathways related to inflammation and oxidative stress .
Result of Action
Similar compounds have shown to exert neuroprotective effects by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .
Safety and Hazards
Future Directions
Future research could focus on the development of naphthalene derivatives with improved biological activities and lower toxicity. For instance, a naphthalene derivative, naphthalen-2-yl 3,5-dinitrobenzoate (SF1), has shown promising binding with acetylcholinesterase enzyme (AChE), suggesting its potential as a drug candidate for Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Thioethers or thioesters.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-thiol and naphthalene-2-carboxylic acid share structural similarities.
Oxadiazole derivatives: Compounds such as 3-(phenyl)-1,2,4-oxadiazole-5-thiol and 3-(pyridyl)-1,2,4-oxadiazole-5-thiol.
Uniqueness
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol is unique due to the combination of the naphthalene ring, oxadiazole ring, and thiol group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-naphthalen-2-yl-2H-1,2,4-oxadiazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c16-12-13-11(14-15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYJPVWLZSPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=S)ON3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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